molecular formula C14H20O3 B8715960 Ethyl 2,2-dimethyl-3-(4-methoxyphenyl)propanoate

Ethyl 2,2-dimethyl-3-(4-methoxyphenyl)propanoate

Cat. No. B8715960
M. Wt: 236.31 g/mol
InChI Key: DVUSYDXPVQIDGM-UHFFFAOYSA-N
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Patent
US07902394B2

Procedure details

Potassium tert-butoxide (38.0 g, 0.34 mol) was added to a solution of ethyl 2,2-dimethyl-3-(4-methoxyphenyl)propanoate (40.0 g, 0.17 mol) in a mixture of water (4 mL) and tetrahydrofuran (800 mL) at room temperature and stirred for 16 h. The pH of the reaction mixture was adjusted to ˜2 with 2 N HCl (250 mL) and extracted with EtOAc (800 mL). Aqueous layer was saturated with NaCl and extracted again with EtOAc (800 mL). The combined organic layers were washed with brine (350 mL), dried over Na2SO4, and concentrated to afford 34.0 g (96%) of 2,2-dimethyl-3-(4-methoxyphenyl)propanoic acid as a gummy oil; 1H NMR (200 MHz, CDCl3) δ 7.08 (d, J=8.4 Hz, 2H), 6.80 (d, J=8.4 Hz, 2H), 3.78 (s, 3H), 2.83 (s, 2H), 1.19 (s, 6H).
Quantity
38 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC(C)([O-])C.[K+].[CH3:7][C:8]([CH3:23])([CH2:14][C:15]1[CH:20]=[CH:19][C:18]([O:21][CH3:22])=[CH:17][CH:16]=1)[C:9]([O:11]CC)=[O:10].Cl>O.O1CCCC1>[CH3:7][C:8]([CH3:23])([CH2:14][C:15]1[CH:16]=[CH:17][C:18]([O:21][CH3:22])=[CH:19][CH:20]=1)[C:9]([OH:11])=[O:10] |f:0.1|

Inputs

Step One
Name
Quantity
38 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
40 g
Type
reactant
Smiles
CC(C(=O)OCC)(CC1=CC=C(C=C1)OC)C
Name
Quantity
4 mL
Type
solvent
Smiles
O
Name
Quantity
800 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
250 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
stirred for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (800 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted again with EtOAc (800 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine (350 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
CC(C(=O)O)(CC1=CC=C(C=C1)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 34 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.